molecular formula C13H14N2O B12803889 4(3H)-Pyrimidinone, 2,6-dimethyl-3-(2-methylphenyl)- CAS No. 2722-66-9

4(3H)-Pyrimidinone, 2,6-dimethyl-3-(2-methylphenyl)-

Katalognummer: B12803889
CAS-Nummer: 2722-66-9
Molekulargewicht: 214.26 g/mol
InChI-Schlüssel: QTIABAXHYMHAGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4(3H)-Pyrimidinone, 2,6-dimethyl-3-(2-methylphenyl)- is a heterocyclic compound with significant interest in various fields of chemistry and pharmacology This compound features a pyrimidinone core substituted with methyl groups at the 2 and 6 positions and a 2-methylphenyl group at the 3 position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4(3H)-Pyrimidinone, 2,6-dimethyl-3-(2-methylphenyl)- typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2,6-dimethylpyrimidine with 2-methylbenzaldehyde in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in large-scale production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrimidinone ring, potentially converting it to a dihydropyrimidine derivative.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine or chlorination with chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 2,6-dimethyl-3-(2-methylphenyl)pyrimidine-4-carboxylic acid.

    Reduction: Formation of 2,6-dimethyl-3-(2-methylphenyl)dihydropyrimidinone.

    Substitution: Formation of halogenated derivatives such as 2,6-dimethyl-3-(2-bromomethylphenyl)pyrimidinone.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic systems

Biology: In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. Their ability to interact with biological macromolecules makes them candidates for drug discovery.

Medicine: Pharmacologically, 4(3H)-Pyrimidinone derivatives are explored for their therapeutic potential. They may exhibit antimicrobial, antiviral, or anticancer activities, depending on their specific structural modifications.

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers or dyes, due to

Eigenschaften

CAS-Nummer

2722-66-9

Molekularformel

C13H14N2O

Molekulargewicht

214.26 g/mol

IUPAC-Name

2,6-dimethyl-3-(2-methylphenyl)pyrimidin-4-one

InChI

InChI=1S/C13H14N2O/c1-9-6-4-5-7-12(9)15-11(3)14-10(2)8-13(15)16/h4-8H,1-3H3

InChI-Schlüssel

QTIABAXHYMHAGN-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1N2C(=NC(=CC2=O)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.